molecular formula C19H12OS B2621359 2-phenyl-4H-benzo[h]thiochromen-4-one CAS No. 29869-13-4

2-phenyl-4H-benzo[h]thiochromen-4-one

Cat. No.: B2621359
CAS No.: 29869-13-4
M. Wt: 288.36
InChI Key: FIPDWTYFDMUSNT-UHFFFAOYSA-N
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Description

2-Phenyl-4H-benzo[h]thiochromen-4-one is a sulfur-containing analog of flavones, belonging to the class of organic compounds known as thiochromones. This structural relationship to privileged scaffolds in medicinal chemistry makes it a compound of significant interest for pharmaceutical research and bioactivity screening . Thioflavones are synthetically designed and are not naturally occurring, often explored as bioisosteric replacements for their oxygen-containing counterparts to optimize biological activity and investigate structure-activity relationships . Researchers utilize this compound as a key precursor or building block for constructing diverse thioflavone libraries via cross-coupling reactions and other synthetic methods . These libraries are vital for screening against various biological targets. The benzo[h]-fused ring system of this specific compound may influence its planarity and intermolecular interactions, potentially leading to unique biological properties distinct from simpler thiochromene systems. From a pharmacological perspective, while the specific profile of this compound is under investigation, related flavone and thioflavone derivatives have demonstrated a range of mechanistically relevant activities. These include serving as inhibitors of enzymes such as DNA-dependent protein kinase and aromatase . Furthermore, thiochromone scaffolds, particularly those featuring vinyl sulfone moieties, have shown promising antiparasitic activity in vitro, such as against Leishmania panamensis , with high selectivity indices and low cytotoxicity . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions, as it may have specific hazard classifications.

Properties

IUPAC Name

2-phenylbenzo[h]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12OS/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPDWTYFDMUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Phenyl 4h Benzo H Thiochromen 4 One and Its Analogs

Classical Approaches and Their Limitations

Condensation Reactions of Thiophenols

One of the earliest and most straightforward methods for the synthesis of 2-phenyl-4H-1-benzothiopyran-4-ones involves the acid-catalyzed condensation of thiophenols with β-keto esters, such as ethyl benzoylacetate. This reaction is typically carried out in the presence of a strong dehydrating agent like polyphosphoric acid at elevated temperatures.

The general mechanism involves the initial formation of an enamine or enol ether from the β-keto ester, which then undergoes a Michael-type addition with the thiophenol. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiochromenone ring. While this method is direct, it is often hampered by low to moderate yields. The harsh reaction conditions, including the use of strong acids and high temperatures, can lead to side reactions and limit the applicability of this method to substrates with sensitive functional groups.

ReactantsReagentsConditionsProductYieldLimitations
Thiophenol, Ethyl BenzoylacetatePolyphosphoric Acid90 °C2-phenyl-4H-1-benzothiopyran-4-oneLow to ModerateHarsh conditions, potential for side reactions, limited functional group tolerance

Intramolecular Wittig Cyclization from S-aroyl Derivatives

A more refined classical approach utilizes the intramolecular Wittig reaction. nih.gov This method involves the preparation of S-aroyl derivatives of thiosalicylic acid, which are then reacted with a suitable Wittig reagent, such as (trimethylsilyl)methylenetriphenylphosphorane. This reaction generates an acylphosphorane intermediate that subsequently undergoes an intramolecular Wittig cyclization onto the ester carbonyl group to form the desired 2-phenyl-4H-1-benzothiopyran-4-one. organic-chemistry.orgnih.gov

This strategy offers a milder alternative to the direct condensation methods. However, a notable drawback of this approach, particularly when using reagents like N-phenyl(triphenylphosphoranylidene)ethemine, is the formation of byproducts such as phenyl isocyanate, the separation of which from the final product can be tedious and complicated.

Starting MaterialKey ReagentIntermediateProductKey FeatureLimitation
S-aroyl derivative of thiosalicylic acid(Trimethylsilyl)methylenetriphenylphosphoraneAcylphosphorane2-phenyl-4H-1-benzothiopyran-4-oneMilder reaction conditionsTedious separation of byproducts (e.g., phenyl isocyanate)

Cyclization of Ethyl β-(aryl thio)-cinnamates

Another classical route involves the cyclization of ethyl β-(arylthio)cinnamates. These precursors are typically synthesized through the Michael addition of thiophenols to ethyl phenylpropiolates. The subsequent intramolecular cyclization to form the 2-phenyl-4H-1-benzothiopyran-4-one ring can be induced by reagents such as stannic chloride or a mixture of phosphorus pentoxide and methanesulfonic acid.

A significant limitation of this method arises when dealing with substrates containing electron-donating groups, such as methoxy (B1213986) substituents, on the cinnamyl aromatic ring. In such cases, competitive intramolecular cyclization onto the activated cinnamyl ring can occur, leading to the formation of undesired products and reducing the yield of the target thioflavone.

PrecursorCyclization ReagentsProductLimitation
Ethyl β-(arylthio)cinnamateStannic Chloride or PPA/MeSO3H2-phenyl-4H-1-benzothiopyran-4-oneCompetitive cyclization occurs with methoxy-substituted cinnamyl rings

Catalytic and Green Chemistry Synthetic Strategies

To overcome the limitations of classical methods, modern synthetic approaches have increasingly focused on the use of transition metal catalysis, which often provides milder reaction conditions, higher efficiency, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling, with sulfinyls)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide array of organic molecules, including thioflavone derivatives. nih.govacs.orgnih.gov A notable example is the synthesis of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.govacs.orgnih.gov This reaction proceeds via a Lewis acid and palladium(II)-catalyzed cross-coupling mechanism, with XPhos often serving as an effective ligand. nih.govacs.orgnih.gov This method is significant as it represents the first use of sulfinyls as coupling partners for the construction of thioflavones through an organoboron cross-coupling reaction. nih.govacs.orgnih.gov

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, also presents a potential, though less directly reported, pathway for the synthesis of thiochromenone precursors. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction is known for its reliability in forming carbon-carbon bonds under mild conditions. wikipedia.org

SubstratesCatalyst SystemLigandKey Feature
2-Sulfinyl-thiochromones, Arylboronic acidsLewis Acid, Palladium(II)XPhosFirst use of sulfinyls as coupling partners in thioflavone synthesis

Nickel-Catalyzed Carbonylative Synthesis

In a move towards more sustainable and economical processes, nickel catalysis has gained prominence. An efficient and practical one-pot strategy for the synthesis of thiochromenones has been developed through a nickel-catalyzed carbonylation reaction of 2-bromobenzenesulfonyl chlorides with alkynes. acs.orgnih.gov This method utilizes 2-bromobenzenesulfonyl chlorides as a sulfur source and is compatible with both terminal and internal alkynes. acs.orgnih.gov The reaction proceeds to afford a broad range of 2-mono- and 2,3-disubstituted thiochromenone products in moderate to good yields with high functional group tolerance. acs.orgnih.gov This represents the first example of a nickel-catalyzed carbonylative synthesis of thiochromenones using 2-bromobenzenesulfonyl chlorides as a precursor. acs.orgnih.gov

Sulfur SourceCoupling PartnerCatalystKey Advantage
2-Bromobenzenesulfonyl chloridesTerminal and Internal AlkynesNickel catalystFirst example of Ni-catalyzed carbonylative synthesis of thiochromenones from this precursor, good functional group tolerance

Copper-Catalyzed One-Pot Methods

A significant advancement in the synthesis of 2-arylthiochromenones involves a copper-catalyzed one-pot reaction that utilizes easily accessible 2'-halochalcones and a xanthate as an odorless sulfur source. acs.orgacs.orgnih.gov This methodology is notable for its efficiency and sustainability, as it ingeniously recycles a waste byproduct from an initial reaction step to be used as a reagent in a subsequent transformation within the same pot. acs.orgacs.orgnih.gov

The process begins with the copper-catalyzed cross-coupling of a 2'-halochalcone with a xanthate to form a thiochromanone intermediate. acs.org A key feature of this one-pot synthesis is the in situ generation of molecular iodine (I₂) from the potassium iodide (KI) byproduct of the initial cross-coupling reaction. acs.orgacs.orgnih.gov This is achieved through the addition of an acid, like sulfuric acid, which converts KI to hydrogen iodide (HI), followed by oxidation to I₂ by the solvent, dimethyl sulfoxide (B87167) (DMSO). acs.org The generated iodine then acts as a powerful oxidant, converting the thiochromanone intermediate to the final 2-arylthiochromenone product. acs.orgacs.orgnih.gov

The optimized reaction conditions for this one-pot synthesis were found to be 10 mol % of copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, 2 equivalents of xanthate in DMSO at 80°C for 6 hours, followed by the addition of 1 equivalent of sulfuric acid at the same temperature. acs.org This protocol has been successfully applied to a variety of substituted 2'-iodochalcones, demonstrating good tolerance for both electron-donating and electron-withdrawing groups on the benzaldehyde-derived portion of the molecule, affording the corresponding 2-arylthiochromenones in good to excellent yields. acs.org

Table 1: Substrate Scope for the Copper-Catalyzed One-Pot Synthesis of 2-Arylthiochromenones
Substituent on Phenyl RingProductYield (%)
4-OCH₃3b94
4-CH₃3c92
3-OCH₃3d85
3-CH₃3e88
2-OCH₃3f78
2-CH₃3g82
4-F3h90
4-Cl3i91
4-Br3j89
2,4-di-Cl3k86

Data sourced from a study on the copper-catalyzed one-pot synthesis of 2-arylthiochromenones. acs.org

Photocatalyst-Free Cascade Cyclizations

A novel and environmentally friendly approach to the synthesis of thioflavones (2-phenyl-4H-thiochromen-4-ones) involves a visible-light-induced, photocatalyst- and metal-free cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates. mdpi.comnih.gov This method offers a straightforward and mild route to sulfonated thioflavone derivatives.

The reaction proceeds via a proposed radical pathway. acs.orgorganic-chemistry.org Under visible light irradiation, the sodium sulfinate is believed to generate a sulfonyl radical. This radical then adds to the alkyne moiety of the 2-alkynylthioanisole, initiating a cascade cyclization process that ultimately leads to the formation of the 3-sulfonylated thioflavone product. The reaction is typically carried out in a suitable solvent under blue LED irradiation. mdpi.com

This methodology has been shown to be effective for a range of substituted 2-alkynylthioanisoles and sodium sulfinates, demonstrating good functional group tolerance. mdpi.com The resulting 3-sulfonylated thioflavones are valuable compounds in their own right and can serve as versatile intermediates for further chemical transformations. nih.govnih.gov

Table 2: Synthesis of 3-Sulfonylated Thioflavones via Photocatalyst-Free Cascade Cyclization
Alkyne Substituent (R¹)Sulfinate Substituent (R²)ProductYield (%)
Phenyl4-Methylphenyl5a75
Phenyl4-Chlorophenyl5b80
4-Fluorophenyl4-Methylphenyl5c72
4-Chlorophenyl4-Methylphenyl5d78
4-Bromophenyl4-Methylphenyl5e76
4-Methylphenyl4-Methylphenyl5f82
4-Methoxyphenyl4-Methylphenyl5g65
Thiophen-2-yl4-Methylphenyl5h68

Data sourced from a study on the photoinduced photocatalyst-free cascade cyclization for the synthesis of thioflavones. mdpi.com

Regioselective and Stereoselective Synthesis of Substituted 2-phenyl-4H-benzo[h]thiochromen-4-one Analogs

The ability to selectively introduce a variety of substituents at specific positions of the this compound scaffold is crucial for the development of new therapeutic agents. nih.gov Recent research has focused on developing methodologies that allow for the precise and predictable synthesis of diverse analogs.

Synthesis of 2-Aryl and 2-Heteroaryl Derivatives

A concise and efficient strategy for the synthesis of 2-aryl- and 2-heteroaryl-4H-thiochromen-4-one derivatives has been developed, employing a palladium-catalyzed cross-coupling reaction. nih.gov This method utilizes readily available 2-sulfinyl-thiochromones and aryl- or heteroarylboronic acids as coupling partners. nih.gov The sulfinyl group at the 2-position of the thiochromenone core serves as an effective leaving group in this transformation. nih.gov

The reaction is catalyzed by a combination of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine (B1218219) ligand, with XPhos being identified as optimal. acs.orgnih.gov The addition of a Lewis acid, like zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), has been found to be beneficial for the reaction's efficiency. acs.orgnih.gov The optimized conditions typically involve heating the reactants in a solvent like N,N-dimethylformamide (DMF) at 80°C. nih.gov

This cross-coupling protocol exhibits broad substrate scope and good functional group compatibility. nih.gov A wide range of substituted phenylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled. nih.gov Furthermore, the methodology has been successfully extended to the synthesis of 2-heteroaryl derivatives, using heteroarylboronic acids derived from pyridine, furan, naphthalene (B1677914), and benzothiophene. acs.orgnih.gov

Table 3: Synthesis of 2-Aryl and 2-Heteroaryl-4H-thiochromen-4-one Derivatives via Cross-Coupling
Aryl/Heteroaryl Boronic AcidProductYield (%)
Phenylboronic acid3a67
4-Methylphenylboronic acid3b67
4-Methoxyphenylboronic acid3c62
4-(Benzyloxy)phenylboronic acid3f56
4-Bromophenylboronic acid3g38
4-Nitrophenylboronic acid3h61
4-(Trifluoromethyl)phenylboronic acid3i44
4-Fluorophenylboronic acid3k65
Pyridin-2-ylboronic acid4a45
Furan-2-ylboronic acid4b52
Naphthalen-2-ylboronic acid4c58
Benzo[b]thiophen-2-ylboronic acid4d41

Data sourced from a study on the cross-coupling synthesis of 2-aryl-4H-thiochromen-4-one derivatives. acs.orgnih.gov

Introduction of Functional Groups at the Thiochromenone Core

The functionalization of the thiochromenone core is essential for fine-tuning the biological properties of these compounds. nih.gov Methodologies that allow for the regioselective introduction of various functional groups are therefore of high importance.

One effective method for introducing a functional group at the 3-position of the thiochromenone core is the previously mentioned photocatalyst-free cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates. mdpi.comnih.gov This reaction directly installs a sulfonyl group at the C3-position of the newly formed thioflavone. mdpi.com The sulfonyl group is a valuable functional handle that can be further modified, and its presence can significantly influence the biological activity of the molecule. nih.govnih.gov

Furthermore, the palladium-catalyzed cross-coupling reaction of 2-sulfinyl-thiochromones demonstrates the compatibility of various functional groups on the thiochromenone core itself. nih.gov For instance, the reaction proceeds efficiently with thiochromenone scaffolds bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, chloro, bromo, nitro) substituents on the benzo portion of the molecule. nih.gov This tolerance allows for the synthesis of a library of 2-aryl-4H-thiochromen-4-ones with diverse functionalities already incorporated into the core structure, providing a platform for further derivatization. nih.gov

Table 4: Introduction of Functional Groups at the Thiochromenone Core
MethodologyPosition of FunctionalizationIntroduced Functional GroupExample ProductYield (%)
Photocatalyst-Free Cascade Cyclization34-Methylphenylsulfonyl5a75
Photocatalyst-Free Cascade Cyclization34-Chlorophenylsulfonyl5b80
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Methyl3m66
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Methoxy3n62
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Fluoro3p58
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Chloro3q61
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Bromo3r55
Pd-Catalyzed Cross-Coupling (Substrate Scope)6Nitro3s41

Data sourced from studies on photocatalyst-free cascade cyclizations and palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Organic Transformations of 2 Phenyl 4h Benzo H Thiochromen 4 One

Electrophilic and Nucleophilic Reactions of the Thiochromenone Ring System

The thiochromenone ring system's reactivity is characterized by the interplay between the electron-withdrawing carbonyl group, the electron-donating sulfur atom, and the conjugated π-system. While comprehensive studies detailing the electrophilic and nucleophilic reactions on the final 2-phenyl-4H-benzo[h]thiochromen-4-one product are not extensively detailed, its synthesis provides insight into the reactivity of the core ring.

A key synthetic route to the 2-aryl-4H-thiochromen-4-one scaffold involves the reaction of 2-sulfinyl-thiochromones with nucleophiles. For instance, the synthesis of 2-amino-4H-benzothiopyran-4-ones proceeds through a conjugated addition-elimination pathway where the sulfinyl group at the C-2 position acts as an effective leaving group. acs.org This indicates that the C2-C3 double bond in the thiochromenone precursor is susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.

Reactions Involving the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key functional group that is expected to undergo typical ketone reactions. However, specific studies detailing the reactions such as reduction, oxidation, or addition of organometallic reagents directly on this compound are not prominently featured in the surveyed literature. In the related thiochroman-4-one (B147511) series, the carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride. researchgate.net This suggests that the C-4 carbonyl in the benzo[h]thiochromenone system likely retains its electrophilic character, making it a potential site for nucleophilic attack to generate C-4 substituted derivatives.

Substitution and Derivatization at Peripheral Positions

Significant research has been focused on the synthesis of various derivatives through substitution at the C-2 phenyl ring and the benzo portion of the thiochromenone scaffold. A highly efficient method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org This reaction allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C-2 position by coupling 2-sulfinyl-thiochromones with various arylboronic acids. acs.orgnih.gov

The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing substituents on the arylboronic acid and the thiochromenone core. acs.org This flexibility is crucial for creating libraries of diverse thioflavone analogues for further research. acs.orgnih.gov

Below is a table summarizing various substituents that have been successfully introduced onto the 2-aryl-4H-thiochromen-4-one scaffold using this cross-coupling methodology.

Substituent on 2-Phenyl RingYield (%)Reference Compound
4-Fluoro653k nih.gov
4-Bromo383g nih.gov
4-(Trifluoromethyl)443i nih.gov
3-Hydroxy573j nih.gov
3,4-Dimethyl583c acs.org
4-(Benzyloxy)563f acs.orgnih.gov
None (Phenyl)673a nih.gov

Furthermore, derivatization on the benzo portion of the ring system has been achieved, such as the synthesis of a 6-(trifluoromethyl) derivative, demonstrating that peripheral positions on the core structure can also be modified. nih.gov

Mechanistic Investigations of Key Reactions

Mechanistic studies have primarily focused on the palladium-catalyzed cross-coupling reactions used to synthesize the 2-aryl-thiochromen-4-one skeleton. This transformation is notable as it represents the first use of sulfinyl groups as coupling partners with organoboron reagents to construct thioflavones. acs.org

The reaction is catalyzed by a combination of a Lewis acid, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), and a palladium(II) species, with XPhos identified as the optimal ligand. acs.org The proposed catalytic cycle is believed to follow the conventional steps of a Suzuki-Miyaura coupling:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-S bond of the 2-sulfinyl-thiochromone.

Transmetalation : The aryl group from the arylboronic acid is transferred to the palladium center, displacing the sulfinyl group. The Lewis acid likely plays a role in facilitating this step.

Reductive Elimination : The two organic moieties on the palladium complex are coupled, and the desired 2-aryl-4H-thiochromen-4-one product is eliminated, regenerating the Pd(0) catalyst for the next cycle. acs.org

The potential for sulfur compounds to poison transition-metal catalysts is a known challenge; however, this methodology has been optimized to achieve moderate to good yields, highlighting its robustness. acs.org Preliminary mechanistic studies have underscored the importance of an α-heteroatom in enabling these transformations.

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 4h Benzo H Thiochromen 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments, and their spatial relationships.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 2-phenyl-4H-benzo[h]thiochromen-4-one derivative, distinct signals are expected for the protons on the phenyl ring, the thiopyran ring, and the fused naphthalene (B1677914) system. A key diagnostic feature for the benzo[h] isomer is the significant downfield shift of the proton at the C10 position. This "peri" proton experiences deshielding due to its close spatial proximity to the carbonyl group at C4, a characteristic feature of such annulated systems. Protons on the phenyl group typically appear as multiplets in the aromatic region, while the lone proton on the thiopyran ring (H3) would manifest as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is typically the carbonyl carbon (C4) of the thiochromenone ring, appearing around 180 ppm. Other key signals include those for the olefinic carbons of the thiopyran ring and the numerous distinct signals for the carbons of the fused naphthalene and phenyl rings. The specific chemical shifts are sensitive to substituent effects on any of the aromatic rings.

For comparative purposes, the well-documented data for the isomeric 2-phenyl-4H-benzo[b]thiochromen-4-one is presented below. While not the target molecule, it illustrates the typical chemical shifts observed in this class of compounds. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 2-phenyl-4H-benzo[b]thiochromen-4-one nih.gov

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
8.56 (dd, J = 8.1, 1.5 Hz, 1H)H-5180.9C=O (C4)
7.73–7.68 (m, 2H)Phenyl H153.2C2
7.68–7.61 (m, 2H)Aromatic H137.8Quaternary C
7.59–7.54 (m, 1H)Aromatic H136.6Quaternary C
7.53–7.49 (m, 3H)Phenyl H131.6Aromatic CH
7.28 (s, 1H)H-3130.9Aromatic CH
130.8Aromatic CH
129.3Aromatic CH
128.6Aromatic CH
127.8Aromatic CH
127.0Aromatic CH
126.5Aromatic CH
123.4C3

2D NMR and NOESY: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals for the complex benzo[h] structure. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly valuable. It reveals through-space correlations between protons, which could confirm the proximity of the C2-phenyl group to specific protons on the thiochromenone core, thereby verifying the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, which is a critical step in structure confirmation.

For this compound, the molecular formula is C₁₉H₁₂OS. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecular ion, [M+H]⁺.

Table 2: HRMS Data for Protonated this compound

ParameterValue
Molecular FormulaC₁₉H₁₂OS
Calculated m/z for [C₁₉H₁₃OS]⁺289.0682
Observed m/zTypically within 5 ppm of calculated value

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. This provides valuable structural information based on how the molecule breaks apart. For thiochromenone structures, common fragmentation mechanisms include:

Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for chromone-type skeletons, involving the cleavage of the heterocyclic ring.

Loss of small neutral molecules: Common losses include carbon monoxide (CO), a sulfur atom (S), or a thioformyl (B1219250) radical (•CHS).

Cleavage of the phenyl group: Fragmentation can occur with the loss of the C₆H₅• radical.

Analyzing the exact masses of these fragment ions helps to piece together the structure of the original molecule and confirm the connectivity of its constituent parts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic absorption band is the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1630-1690 cm⁻¹. The exact position is influenced by conjugation with the aromatic system. Other important absorptions include C=C stretching vibrations from the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H stretching and bending modes. For comparison, the related 2-[4-(methylthio)phenyl]-4H-chromen-4-one shows a strong C=O absorption at 1650 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the naphthalene, thiopyran, and phenyl rings, is expected to result in strong absorption bands in the UV-Vis region. Typically, two main absorption bands are observed for such chromophoric systems, corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic MethodExpected ObservationStructural Information
IR SpectroscopyStrong absorption at ~1630-1690 cm⁻¹Carbonyl (C=O) functional group
IR SpectroscopyAbsorptions at ~1450-1600 cm⁻¹Aromatic C=C bonds
UV-Vis SpectroscopyMultiple absorption maxima (λ_max)Electronic transitions of the conjugated π-system

Computational and Theoretical Chemistry Studies of 2 Phenyl 4h Benzo H Thiochromen 4 One

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Further research and publication in the field of computational chemistry are required to produce the specific findings requested for 2-phenyl-4H-benzo[h]thiochromen-4-one.

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships Molecular Level of 2 Phenyl 4h Benzo H Thiochromen 4 One Derivatives

In Vitro Enzyme Inhibition and Receptor Binding Studies

Research into the biological effects of 2-phenyl-4H-benzo[h]thiochromen-4-one and its analogs has revealed inhibitory activity against several key enzymes. While studies on the specific benzo[h] fused ring system are limited, research on the parent thiochromen-4-one core provides significant insights.

Steroid Sulfatase (STS): Derivatives of the thiochromen-4-one scaffold have emerged as potent inhibitors of human steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroids. nih.gov A study on 2-substituted 4-(thio)chromenone 6-O-sulfamates identified these compounds as a new class of nonsteroidal STS inhibitors. The mechanism of inhibition is reported to be irreversible, featuring a biphasic time course of inactivation. nih.gov The highest potency was achieved with the thiochromen-4-one core element compared to its oxygen analog (chromen-4-one). Notably, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate was found to be the most potent STS inhibitor in the series, approximately 170 times more effective than the reference compound estrone (B1671321) sulfamate (B1201201). nih.gov

c-Src Kinase: While direct evidence for the inhibition of c-Src kinase by this compound derivatives is not prominent in the reviewed literature, related heterocyclic structures have shown activity. For instance, certain benzochromene derivatives (the oxygen analogs) have been reported to exhibit inhibitory behavior against c-Src kinase, contributing to their antitumor effects. nih.gov Additionally, other sulfur-containing heterocyclic systems, such as 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, have been developed as inhibitors of Src kinase activity. nih.gov This suggests that sulfur-containing aromatic scaffolds may have the potential for c-Src kinase inhibition, though specific studies on the benzo[h]thiochromen-4-one core are needed.

Methionyl-tRNA Synthetase: The investigation of this compound derivatives as inhibitors of methionyl-tRNA synthetase is an area with limited specific data. However, computational studies on structurally related compounds, such as 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, have explored their potential to inhibit this enzyme as an approach to anticancer activity. researchgate.net These in-silico studies suggest that the benzophenone-like structure could potentially fit into the enzyme's active site, but experimental validation on the thiochromenone scaffold is lacking. researchgate.net

Molecular Interactions and Binding Modes within Biological Systems

Molecular docking studies have provided valuable hypotheses regarding how thiochromenone derivatives interact with their enzymatic targets. For steroid sulfatase (STS), the binding mode of 4-(thio)-chromenone 6-O-sulfamate analogs has been investigated. researchgate.net These studies suggest that the sulfamate group is essential for interaction within the active site. It is positioned to engage in hydrophobic interactions and is in close proximity to key catalytic residues like fGly75, which is coordinated to a calcium ion. researchgate.net The thiochromenone core structure occupies the same region as other known inhibitors, with the sulfamate functional group playing a key role in the binding. researchgate.net

For other enzyme systems, insights can be drawn from related flavonoid structures. Molecular docking of flavonoid derivatives with receptors like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has identified key amino acid residues involved in binding, such as Leu838, Ala864, and Lys866. researchgate.net These interactions typically involve the core heterocyclic scaffold and the 2-phenyl group, suggesting that both parts of the molecule are crucial for binding affinity and specificity. researchgate.netmdpi.com While these studies were not performed on thiochromenones, they provide a framework for understanding how the general flavone-like structure can orient itself within a protein's binding pocket.

Structure-Activity Relationship (SAR) Derivation based on Molecular Scaffolds and Substituents

The biological activity of thiochromenone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For Steroid Sulfatase Inhibition: A clear structure-activity relationship has been established for 2-substituted 4-(thio)chromenone 6-O-sulfamates. nih.gov

Core Scaffold: The thiochromen-4-one core confers higher activity compared to the corresponding chromen-4-one. nih.gov

Sulfamate Position: A sulfamate group is crucial for activity. High potency is observed when the sulfamate group and the side chain at the 2-position are in diagonally opposite positions (e.g., 2,6-substitution pattern). nih.gov

2-Position Substituent: The highest activity is achieved with fully branched, bulky aliphatic side chains at the 2-position, such as an adamantyl group. nih.gov

The following table summarizes the inhibitory potency of key thiochromenone derivatives against steroid sulfatase.

Compound NameCore Scaffold2-Position Substituent6-Position SubstituentRelative Potency vs. Estrone Sulfamate
2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate nih.govThiochromen-4-one1-AdamantylO-sulfamate~170x more potent

For Other Activities: SAR studies on related 2-phenyl-4H-chromen-4-one derivatives as COX-2 inhibitors have shown that the substituent at the 3-position of the chromene scaffold is important for inhibitory activity. researchgate.net The size and nature of this substituent can significantly affect both potency and selectivity. researchgate.net For thioflavones investigated as inhibitors of the ERK-MAP kinase pathway, the presence and position of an amino group on the 2-phenyl ring were critical for potent activity. nih.gov Specifically, a 2'-amino-3'-methoxy substitution on the phenyl ring resulted in a potent inhibitory effect. nih.gov

Investigation of Cellular Pathway Modulation by Thioflavones

Thioflavones and their oxygen analogs have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Studies on 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/Mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated cells, active compounds were able to decrease the expression of TLR4 and its downstream signal MyD88. nih.gov This led to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Furthermore, specific thioflavone derivatives have been identified as inhibitors of the ERK-MAP kinase signaling pathway. nih.gov For example, 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one selectively and potently inhibited the proliferation of tumor cells where the ERK-MAP kinase pathway is constitutively activated. nih.gov This indicates that the thioflavone scaffold can be tailored to target specific components of cellular signaling cascades involved in pathological processes.

Future Research Directions and Unexplored Avenues for 2 Phenyl 4h Benzo H Thiochromen 4 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 2-phenyl-4H-benzo[h]thiochromen-4-one scaffold is not yet widely established, presenting a significant opportunity for synthetic chemistry. Current methods for constructing the simpler thioflavone core could be adapted and optimized for this more complex structure. For instance, a concise cross-coupling strategy has been developed for 2-aryl-4H-thiochromen-4-one derivatives using 2-sulfinyl-thiochromones and arylboronic acids with a palladium(II) catalyst. nih.govacs.org

Future research should focus on developing more sustainable and efficient synthetic routes. This could involve:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis, similar to methodologies used for benzo[h]chromene derivatives, would improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Green Chemistry Approaches: Exploring eco-friendly methodologies such as visible-light-mediated synthesis, which has been successfully used for related benzo[c]chromenes, could provide a transition-metal-free and milder reaction pathway. nih.gov The use of microwave irradiation and green solvents should also be investigated to reduce reaction times and environmental impact.

Novel Catalytic Systems: Investigating new catalytic systems, including earth-abundant metals or organocatalysts, could lead to more cost-effective and environmentally benign syntheses.

Electrochemical Synthesis: Electrochemically-promoted methods, which offer high selectivity and avoid the need for chemical oxidants or reductants, represent a cutting-edge approach for constructing complex heterocyclic systems like benzothiophenes. scispace.com

Table 1: Potential Synthetic Strategies for this compound

Synthetic Strategy Precursors Potential Advantages
Cross-Coupling Reaction Benzo[h] analogue of 2-sulfinyl-thiochromone and Phenylboronic Acid High efficiency, good functional group tolerance
One-Pot Condensation 1-Naphthothiol, a benzoylacetonitrile (B15868) derivative, and an aldehyde Step and atom economy, reduced waste
Visible-Light Mediation A suitable (2-halonaphthyl) derivative Transition-metal-free, mild reaction conditions

| Microwave-Assisted Synthesis | Appropriate naphthol, aldehyde, and sulfur source | Rapid reaction times, improved yields |

Application of Advanced Analytical Techniques

The structural characterization of novel this compound derivatives will be paramount. While standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental for initial characterization nih.govresearchgate.net, future research should employ more advanced analytical methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of all proton and carbon signals, which can be challenging in such a complex, polycyclic aromatic system. Computational NMR studies on related heterohelicenes have shown the power of combining experimental data with theoretical calculations for precise structural elucidation. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction is indispensable for determining the exact three-dimensional structure, including bond angles, bond lengths, and the planarity of the molecule. This data provides crucial insights into the steric and electronic effects of the fused benzo[h] ring.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods could be developed for the separation and analysis of enantiomers if asymmetric syntheses are pursued, which is particularly relevant for biological applications.

Exploration of Photophysical and Electrochemical Properties

The extended π-conjugated system of this compound suggests it may possess interesting photophysical and electrochemical properties, making it a candidate for applications in materials science. Research in this area is virtually nonexistent and represents a significant opportunity.

Photophysical Studies: Investigations should be conducted to measure key photophysical parameters, including UV-Vis absorption, fluorescence emission spectra, quantum yields, and fluorescence lifetimes. The 2,1,3-benzothiadiazole (B189464) (BTD) motif, a related sulfur-containing heterocycle, is known to be a core component of highly tunable fluorophores with high photostability and large Stokes shifts. nih.gov It is plausible that the benzo[h]thiochromen-4-one scaffold could exhibit similar properties. Studies on solvatochromism—the change in color with solvent polarity—could reveal information about the charge distribution in the molecule's excited state. beilstein-journals.org

Electrochemical Analysis: Cyclic voltammetry (CV) should be used to determine the oxidation and reduction potentials of the compound. mjcce.org.mk This data allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for evaluating the potential of these molecules in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Studies on related benzothiadiazole-based copolymers have demonstrated their utility in electrochromic devices. nih.gov

Design of Next-Generation Thioflavone Derivatives through Computational Chemistry

Computational chemistry provides powerful tools to guide the synthesis and evaluation of new molecules, saving significant time and resources.

Molecular Docking and Dynamics: For biological applications, molecular docking can predict the binding modes and affinities of this compound derivatives with various protein targets. This approach has been widely used for related chromene and thiochromene structures to identify potential inhibitors for targets like cyclooxygenase-2 (COX-2), cholinesterases, and the androgen receptor. researchgate.netrsc.orgnih.gov Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the ligand-protein complex over time. rsc.org

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic properties of new derivatives before they are synthesized. nih.govmjcce.org.mk This allows for the in-silico screening of compounds with desired photophysical or electrochemical characteristics. Furthermore, DFT can be used to calculate theoretical NMR spectra to aid in the structural confirmation of newly synthesized compounds. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. mdpi.com This early-stage assessment is crucial for identifying candidates with favorable drug-like properties and avoiding costly failures in later stages of drug development.

Identification of New Molecular Targets for Biological Interventions

The broader family of chromones and thiochromones exhibits a remarkable range of biological activities, suggesting that this compound is a highly promising scaffold for drug discovery.

Table 2: Known Biological Activities of Related Scaffolds and Potential Avenues

Biological Activity Known Target/Application for Related Scaffolds Future Directions for this compound
Anti-inflammatory Cyclooxygenase-2 (COX-2) inhibition researchgate.netresearchgate.net Screen for selective COX-2 inhibition to develop safer NSAIDs.
Anticancer Antiproliferative against MCF-7, HCT-116, HepG-2 cell lines nih.gov Investigate activity against various cancer cell lines; explore tubulin polymerization inhibition.
Neuroprotective Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition mdpi.commdpi.com Evaluate as a potential therapeutic for Alzheimer's disease.
Anti-prostate Cancer Androgen Receptor (AR) antagonism nih.gov Design and test derivatives as novel AR antagonists.
Antibacterial Inhibition of efflux pump AcrB in multidrug-resistant bacteria nih.gov Explore as adjuvants to existing antibiotics to combat bacterial resistance.
Anti-parasitic Activity against Leishmania, Trypanosoma, and Plasmodium nih.gov Investigate inhibition of key parasitic enzymes like trypanothione (B104310) reductase.

| Enzyme Inhibition | Tyrosinase inhibition (for cosmetics and medicine) nih.gov | Screen for activity against tyrosinase for applications in hyperpigmentation disorders. |

Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets. The extended planarity and aromaticity conferred by the benzo[h] ring may enhance binding to targets such as DNA (as intercalators) or specific enzyme active sites. Identifying the specific molecular targets and elucidating the mechanism of action will be crucial for the rational development of this compound into a potential therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-phenyl-4H-benzo[h]thiochromen-4-one?

The compound can be synthesized via condensation reactions using substituted acetophenones and benzaldehyde derivatives. For example, alkylation of thiochromenone precursors with phenyl groups at the 2-position (e.g., via copper-catalyzed conjugate addition) is a key step . Modifications to the thiopyran ring system may require oxidation or alkylation strategies, as demonstrated in the synthesis of related thiochromenones using mCPBA (meta-chloroperbenzoic acid) for sulfur oxidation .

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography is the gold standard for determining the crystal structure, with refinement carried out using programs like SHELXL . Spectroscopic techniques (NMR, IR) complement structural analysis, particularly for verifying substituent positions and purity. For example, 3-hydroxyl groups or sulfur oxidation states can be confirmed via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR .

Q. What biological activities have been reported for thiochromen-4-one derivatives?

Derivatives of thiochromen-4-one exhibit antimicrobial properties, particularly against Moraxella catarrhalis. The 3-hydroxyl group on the thiochromenone scaffold is critical for activity, as its removal or sulfur oxidation (e.g., to sulfoxides) significantly reduces potency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal that substituents at the 3-position (e.g., hydroxyl groups) enhance antimicrobial activity by facilitating hydrogen bonding with bacterial targets. Conversely, bulky alkyl chains (e.g., 2-decyl derivatives) may reduce solubility and bioavailability . Computational modeling (e.g., docking studies) can predict interactions with biological targets, such as respiratory chain enzymes .

Q. What methodologies are recommended for resolving contradictions in reported biological data for thiochromenone derivatives?

Systematic validation of compound purity (via HPLC or mass spectrometry) and standardized assay protocols are critical. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions. Cross-referencing crystallographic data (e.g., using SHELX-refined structures) ensures structural consistency .

Q. What challenges arise in crystallizing thiochromen-4-one derivatives, and how can they be mitigated?

Crystallization difficulties often stem from flexible substituents or solvent interactions. Slow evaporation techniques with polar solvents (e.g., ethanol/water mixtures) and seeding strategies improve crystal quality. Co-crystallization with stabilizing agents (e.g., metal ions) has been successful for related flavonoids .

Q. How can in situ oxidation or metabolic activation pathways affect the biological efficacy of thiochromen-4-ones?

Oxidation of the sulfur atom (e.g., to sulfoxides) can alter bioactivity. For example, thiochromen-4-one 1-oxide derivatives show reduced antimicrobial activity compared to non-oxidized analogs, suggesting the parent compound acts directly rather than via metabolic activation . Metabolic stability assays (e.g., liver microsome studies) are recommended to evaluate degradation pathways.

Methodological Guidance

Q. What computational tools are suitable for analyzing the electronic properties of thiochromenone derivatives?

Density functional theory (DFT) calculations can predict electron distribution and reactive sites. Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), helps correlate electronic effects with biological activity .

Q. How should researchers design SAR studies for thiochromen-4-one derivatives?

Focus on modular synthesis to systematically vary substituents (e.g., phenyl, alkyl, hydroxyl groups). Prioritize high-throughput screening against target pathogens and use regression analysis to link structural descriptors (e.g., Hammett constants) with activity data .

Q. What quality control measures are essential for synthesizing thiochromen-4-ones?

Ensure rigorous purification via column chromatography or recrystallization. Validate intermediates and final products using 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS). Trace solvent residues should be quantified via GC-MS .

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